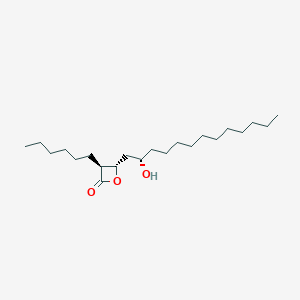

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S,4S)-3-hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOUWOFYULUWNE-ACRUOGEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901208020 | |

| Record name | (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901208020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68711-40-0 | |

| Record name | (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68711-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901208020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one is a chiral molecule of significant interest in the pharmaceutical industry, primarily recognized as a key intermediate in the synthesis of Orlistat, a widely used anti-obesity therapeutic.[1][2] Orlistat, a potent inhibitor of gastric and pancreatic lipases, functions by preventing the absorption of dietary fats.[2] The stereochemical integrity of its intermediates is paramount to the final drug's efficacy and safety. This guide provides a comprehensive overview of the fundamental properties of the specific (S)-stereoisomer of this oxetanone intermediate, offering insights into its chemical nature, synthesis, and analytical characterization. It is also identified as a potential impurity in the final drug product, making its characterization crucial for quality control in pharmaceutical manufacturing.[3]

Chemical and Physical Properties

The precise physicochemical properties of this compound are foundational to its handling, characterization, and role in synthesis. While detailed experimental data for this specific stereoisomer is limited in publicly accessible literature, its properties can be reliably inferred from available data and comparison with its closely related diastereomer, the (R)-isomer, which is designated as Orlistat USP Related Compound A.[3][4]

| Property | Value | Source |

| Chemical Name | This compound | [5] |

| CAS Number | 68711-40-0 | [6] |

| Molecular Formula | C₂₂H₄₂O₃ | [5] |

| Molecular Weight | 354.6 g/mol | [5] |

| Appearance | White to Off-White Solid | [6] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate. | [6] |

| pKa (Predicted) | 14.71 ± 0.20 | [6] |

Note on Stereoisomer Data: It is critical to recognize that much of the publicly available, detailed experimental data, such as melting point and specific optical rotation, corresponds to the diastereomer, (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one (CAS 104872-06-2).[4][7][8] While the gross physical properties are expected to be similar, stereoisomers can exhibit differences in biological activity and interactions with other chiral molecules.

Molecular Structure and Stereochemistry

The structure of this compound is characterized by a four-membered oxetanone (β-lactone) ring, which is a strained and reactive moiety. This ring is substituted at the 3- and 4-positions with a hexyl group and a 2-hydroxytridecyl group, respectively. The stereochemistry is defined at three chiral centers: C3 and C4 of the oxetanone ring, and C2 of the tridecyl side chain. The specific configuration of these centers is crucial for the subsequent stereoselective synthesis of Orlistat.

Figure 1: Chemical structure of this compound, highlighting the stereocenters.

Role in Orlistat Synthesis

This molecule is a pivotal intermediate in several reported synthetic routes to Orlistat.[1][9] The synthesis of Orlistat requires the precise assembly of its core structure, and the stereocontrolled formation of the oxetanone ring is a key challenge. The synthesis of this compound itself involves multiple steps, often starting from simpler chiral precursors.[1]

The general synthetic pathway can be conceptualized as follows:

Figure 2: Generalized synthetic workflow for Orlistat, highlighting the role of the target intermediate.

One documented synthetic approach involves the reaction of methyl 3(S)-hydroxytetradecanoate, which is protected and then reduced to an aldehyde. This aldehyde subsequently undergoes reactions to form the oxetanone ring.[9] The final step in the synthesis of Orlistat involves the esterification of the hydroxyl group on the tridecyl side chain of this intermediate with N-formyl-L-leucine.[2]

Biological Activity and Significance

While the primary significance of this compound is as a synthetic precursor to Orlistat, its structural similarity to other biologically active molecules suggests potential inherent activity. The β-lactone ring is a known pharmacophore present in various natural products with diverse biological effects.

Based on its structure, the following potential biological activities can be postulated, though they require experimental verification:

-

Lipase Inhibition: Given its structural resemblance to the core of Orlistat and being an analog of Tetrahydrolipstatin, it may exhibit some degree of inhibitory activity against gastric and pancreatic lipases.[6][10]

-

Antimicrobial and Antifungal Effects: Some long-chain fatty acid derivatives and related lactones have demonstrated antimicrobial and antifungal properties. It is hypothesized that such molecules can interact with and disrupt microbial cell membranes.[11]

Analytical Characterization and Impurity Profiling

The accurate analytical characterization of this compound is essential for quality control during the synthesis of Orlistat. As a potential impurity, its levels in the final active pharmaceutical ingredient (API) must be monitored and controlled within strict regulatory limits.[3][12]

Typical Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for the separation, identification, and quantification of Orlistat and its related impurities. Reversed-phase columns are typically employed.

-

Mass Spectrometry (MS): MS is used for the confirmation of the molecular weight and for structural elucidation, often in tandem with HPLC (LC-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the definitive structural confirmation and for verifying the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) group and the ester carbonyl (C=O) of the β-lactone ring.

Protocol for Impurity Analysis in Orlistat Samples:

-

Sample Preparation: Accurately weigh and dissolve the Orlistat sample in a suitable solvent, such as a mixture of acetonitrile and water.

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 205-210 nm).

-

-

Peak Identification: Identify the peak corresponding to this compound by comparing its retention time with that of a certified reference standard.

-

Quantification: Determine the concentration of the impurity by comparing its peak area to that of a reference standard of known concentration.

Conclusion

This compound is a molecule of considerable importance in the synthesis of the anti-obesity drug Orlistat. Its well-defined stereochemistry is a critical determinant for the successful and stereoselective production of the final API. A thorough understanding of its chemical and physical properties, as well as robust analytical methods for its characterization, are indispensable for pharmaceutical scientists and drug development professionals involved in the manufacturing and quality control of Orlistat. Further research into the potential intrinsic biological activities of this molecule could also open new avenues for therapeutic applications.

References

-

Veeprho. (n.d.). Orlistat Impurities and Related Compound. Retrieved from [Link]

- Google Patents. (n.d.). WO2009039157A2 - Orlistat pharmaceutical formulations.

- Kovacs, A., et al. (2012). Pharmaceutical Quality of Nine Generic Orlistat Products Compared with Xenical®. Scientia Pharmaceutica, 80(4), 935–948.

-

Molbase. (n.d.). Orlistat, Orlipastat, Tetrahydrolipstatin, R-212, Ro-18-0647/002, Ro-18-0647, Xenical-药物合成数据库. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Orlistat-impurities. Retrieved from [Link]

- Google Patents. (n.d.). CN111004272B - Preparation method of orlistat chiral intermediate.

- Google Patents. (n.d.). CN101348475B - Novel method for synthesizing orlistat, intermediate compound and preparation thereof.

-

PubChem. (n.d.). (3S,4S)-3-Hexyl-4-((2S)-2-hydroxytridecyl)oxetan-2-one. Retrieved from [Link]

-

PubChem. (n.d.). Orlistat. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone, (3S,4S)-. Retrieved from [Link]

Sources

- 1. CN111004272B - Preparation method of orlistat chiral intermediate - Google Patents [patents.google.com]

- 2. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. (3S,4S)-3-Hexyl-4-((2S)-2-hydroxytridecyl)oxetan-2-one | C22H42O3 | CID 9968521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3S,4S)-3-Hexyl-4-[(S)-2-hydroxytridecyl]-2-oxetanone | 68711-40-0 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone, (3S,4S)- | C22H42O3 | CID 10428248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Orlistat, Orlipastat, Tetrahydrolipstatin, R-212, Ro-18-0647/002, Ro-18-0647, Xenical-药物合成数据库 [drugfuture.com]

- 10. (3S,4S)-3-HEXYL-4-[(R)-2-(HYDROXYTRIDECYL)]OXETAN-2-ONE | 104872-06-2 [chemicalbook.com]

- 11. Buy (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one | 104872-06-2 [smolecule.com]

- 12. Pharmaceutical Quality of Nine Generic Orlistat Products Compared with Xenical® - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one

Abstract

The definitive assignment of a chemical structure, particularly for stereochemically complex molecules, is a cornerstone of modern drug development and chemical research. (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one represents the core scaffold of Orlistat (Tetrahydrolipstatin), a potent therapeutic agent used for obesity management through the inhibition of gastric and pancreatic lipases.[1][2] Its biological efficacy is intrinsically tied to its precise three-dimensional architecture. This guide provides an in-depth, methodology-focused exploration of the comprehensive analytical workflow required to unambiguously determine the planar structure and absolute stereochemistry of this target molecule. We will dissect the strategic application of mass spectrometry, advanced nuclear magnetic resonance techniques, chiroptical methods, and crystallographic analysis, moving beyond mere procedural descriptions to explain the underlying scientific rationale for each experimental choice. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for the structural characterization of complex chiral molecules.

Introduction: The Analytical Challenge

This compound is a molecule of significant pharmaceutical interest. It is the immediate precursor to Orlistat, which is formed by the esterification of the secondary alcohol with N-formyl-L-leucine.[3] Beyond its role as a lipase inhibitor, Orlistat has been identified as a potent and irreversible inhibitor of fatty acid synthase (FAS), a key enzyme in lipogenesis that is often overexpressed in cancer cells, making it a target of oncological research.[1][4]

The molecule possesses three stereocenters: two on the strained β-lactone (oxetan-2-one) ring at the C3 and C4 positions, and one on the C2' position of the hydroxytridecyl side chain. This gives rise to 2³ = 8 possible stereoisomers. The specific (3S, 4S, 2'S) configuration is critical for its eventual biological function as part of the Orlistat pro-drug. The analytical challenge is therefore twofold:

-

Confirming the Molecular Constitution: Establishing the precise atomic connectivity, including the presence of the oxetan-2-one ring and the correct attachment of the hexyl and hydroxytridecyl side chains.

-

Assigning the Absolute Stereochemistry: Unambiguously determining the three-dimensional arrangement at all three chiral centers.

This guide details the integrated analytical strategy required to meet these challenges, ensuring scientific rigor and confidence in the final structural assignment.

Elucidation of the Planar Structure: A Spectroscopic Approach

The first phase of structural analysis focuses on determining the molecule's constitution—its molecular formula and the bonding arrangement of its atoms. This is primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance.

High-Resolution Mass Spectrometry (HRMS)

The foundational step is the determination of the elemental composition.

-

Causality: HRMS is chosen over standard MS because its high mass accuracy (typically <5 ppm) allows for the calculation of a unique molecular formula from the measured mass-to-charge ratio (m/z). This provides a high-confidence starting point and constrains the possible structures.

For this compound (C₂₂H₄₂O₃), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value. Tandem MS (MS/MS) experiments are then employed to confirm the connectivity by analyzing fragmentation patterns. Key expected fragments would arise from the cleavage of the alkyl side chains and the characteristic opening of the β-lactone ring.

| Technique | Purpose | Expected Result for C₂₂H₄₂O₃ |

| HRMS (ESI+) | Determine Molecular Formula | [M+H]⁺ measured m/z matching calculated 355.3207 for C₂₂H₄₃O₃⁺ |

| MS/MS | Confirm Connectivity | Fragments corresponding to loss of the hexyl chain, loss of the hydroxytridecyl chain, and cleavage of the oxetanone ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the detailed atomic-level map of the molecule. A suite of 1D and 2D experiments is required for a full assignment.[5]

-

¹H NMR: Provides information on the chemical environment and connectivity of protons. Key signals include the multiplets for the protons on the oxetanone ring (H3 and H4) and the proton on the carbon bearing the hydroxyl group (H2'). The coupling constant (J-value) between H3 and H4 is critical for establishing the relative stereochemistry of the ring, as will be discussed later.

-

¹³C NMR: Identifies all unique carbon atoms. The most downfield signal is typically the carbonyl carbon of the lactone (~170-175 ppm). The carbons of the oxetanone ring and the carbinol carbon (C2') also have characteristic chemical shifts.

-

2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for assembling the final structure.

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of the entire hexyl and hydroxytridecyl carbon chains.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, providing unambiguous C-H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for confirming the overall skeleton. It reveals 2- and 3-bond correlations between protons and carbons. Key HMBC correlations would definitively link the hexyl chain to C3 and the hydroxytridecyl chain to C4 of the oxetanone ring.

-

The logical workflow for elucidating the planar structure is visualized below.

Caption: Workflow for determining molecular constitution.

Determination of Absolute Stereochemistry

With the planar structure established, the more complex challenge is assigning the absolute configuration at all three chiral centers (C3, C4, and C2'). This requires a multi-pronged approach, as no single technique other than X-ray crystallography can be considered definitive in isolation.

Relative Stereochemistry of the Oxetanone Ring

The relative orientation of the hexyl and hydroxytridecyl groups on the β-lactone ring (cis or trans) can be determined from ¹H NMR data.

-

Rationale: The dihedral angle between the protons on C3 and C4 is geometrically constrained by the four-membered ring. According to the Karplus relationship, the magnitude of the scalar coupling (J³HH) is dependent on this angle. For a trans configuration, as in (3S,4S), the dihedral angle leads to a small coupling constant, typically in the range of 2-5 Hz. A cis configuration would exhibit a larger coupling constant. This provides a reliable, non-destructive method for establishing the relative stereochemistry of the ring substituents.

Absolute Stereochemistry: The Definitive Methods

A. X-Ray Crystallography This is the unequivocal gold standard for determining the absolute configuration of a molecule.[6]

-

Methodology: The technique requires growing a high-quality single crystal of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of every atom. To determine the absolute configuration (e.g., S vs. R), anomalous dispersion effects are measured, often requiring the presence of a heavier atom or the use of specific X-ray wavelengths (e.g., Cu Kα radiation).[7][8]

-

Trustworthiness: The result is a direct visualization of the molecule in the solid state. If a suitable crystal can be formed and a high-quality dataset obtained, the resulting structure is considered definitive proof. Orlistat itself is a crystalline powder, making this a highly viable approach for its precursor.[9]

B. Stereoselective Synthesis A rigorous chemical proof of structure involves the synthesis of the target molecule from starting materials of known absolute configuration, using reactions whose stereochemical outcomes are well understood.[10][11]

-

Rationale: By building the molecule step-by-step with full control over each stereocenter, the final product will have a known, predetermined absolute configuration. If the physical and spectroscopic data (e.g., NMR spectra, optical rotation) of the synthesized material perfectly match those of the unknown compound, the structure of the unknown is confirmed. Numerous total syntheses of Orlistat have been published that serve this purpose.[10][12]

C. Chiroptical Methods These techniques measure the differential interaction of chiral molecules with polarized light and are powerful tools for stereochemical analysis.[13]

-

Optical Rotation: Measures the rotation of plane-polarized light. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule. Orlistat is known to have a negative optical rotation.[14] While difficult to predict from first principles, it serves as a critical parameter for comparison against a synthetic standard or literature data.

-

Circular Dichroism (CD) Spectroscopy: Measures the difference in absorption of left- and right-circularly polarized light. The β-lactone carbonyl is a chromophore that will produce a characteristic CD signal (a Cotton effect). The sign and intensity of this signal are highly sensitive to the stereochemical environment. By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations for the possible stereoisomers, the absolute configuration can be confidently assigned.[15][16]

The logical workflow for assigning the stereochemistry is visualized below.

Caption: Convergent workflow for stereochemical assignment.

Experimental Protocols

The following sections provide generalized, step-by-step protocols for the key analytical experiments.

Protocol: NMR Structural Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[17]

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate spectral width and resolution to resolve all signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A sufficient number of scans (often several thousand) is required due to the low natural abundance of ¹³C.

-

COSY Acquisition: Acquire a 2D gCOSY experiment to establish ¹H-¹H correlations.

-

HSQC Acquisition: Acquire a 2D gHSQC experiment optimized for one-bond JCH coupling (~145 Hz) to correlate ¹H and ¹³C signals.

-

HMBC Acquisition: Acquire a 2D gHMBC experiment optimized for long-range couplings (typically 8-10 Hz) to establish the molecular framework.

-

Data Processing and Interpretation: Process all spectra using appropriate software. Integrate ¹H signals, assign chemical shifts, and analyze coupling patterns. Use the 2D spectra to systematically build the molecular structure, starting from distinct signals and extending connectivity via COSY and HMBC correlations.

Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., TOF or Orbitrap) using a known calibration standard to ensure high mass accuracy.

-

Full Scan Analysis: Infuse the sample into the ESI source and acquire a full scan mass spectrum in positive ion mode to find the [M+H]⁺ ion.

-

Formula Determination: Use the instrument software to calculate the elemental composition for the observed accurate mass of the parent ion.

-

Tandem MS (MS/MS) Analysis: Select the parent ion ([M+H]⁺) for collision-induced dissociation (CID). Acquire the resulting product ion spectrum at various collision energies to generate a comprehensive fragmentation pattern.

-

Data Interpretation: Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the loss of the C₆H₁₃ and C₁₃H₂₇O side chains.

Conclusion

The structural elucidation of this compound is a comprehensive exercise that exemplifies the necessity of an integrated analytical approach in modern chemical science. While powerful individual techniques like HRMS and multidimensional NMR can rapidly establish the molecular formula and atomic connectivity, they are insufficient for assigning the critical absolute stereochemistry. The definitive assignment relies on the convergent evidence from "gold standard" methods like X-ray crystallography and stereocontrolled total synthesis, corroborated by chiroptical techniques. This self-validating system of orthogonal methods ensures the highest degree of confidence in the final structure, a non-negotiable requirement for the development of safe and effective pharmaceuticals.

References

-

Bodkin, J. A., & McLeod, M. D. (2006). Total Synthesis and Comparative Analysis of Orlistat, Valilactone, and a Transposed Orlistat Derivative: Inhibitors of Fatty Acid Synthase. Organic Letters, 8(20), 4497–4500. [Link]

-

Bodkin, J. A., & McLeod, M. D. (2006). Total synthesis and comparative analysis of orlistat, valilactone, and a transposed orlistat derivative: Inhibitors of fatty acid synthase. PubMed.[Link]

-

Wikipedia. (2023). Discovery and development of gastrointestinal lipase inhibitors. Wikipedia.[Link]

-

Pemble, C. W. 4th, Johnson, L. C., & Kridel, S. J. (2014). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. ACS Medicinal Chemistry Letters, 5(10), 1082-1086. [Link]

-

Pemble, C. W. 4th, Johnson, L. C., & Kridel, S. J. (2014). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. PubMed.[Link]

-

Wedler-Rupp, A., & Kyprianou, N. (2011). Metabolic shifts induced by fatty acid synthase inhibitor orlistat in non-small cell lung carcinoma cells provide novel pharmacodynamic biomarkers for positron emission tomography and magnetic resonance spectroscopy. PubMed.[Link]

-

ResearchGate. (n.d.). Total Synthesis of Orlistat. ResearchGate.[Link]

-

Zárate, R., El-Jaber-Vazdekis, N., & Sureda, F. X. (2010). Comparison of impurity profiles of Orlistat pharmaceutical products using HPLC tandem mass spectrometry. PubMed.[Link]

-

ResearchGate. (n.d.). Total Synthesis and Comparative Analysis of Orlistat, Valilactone, and a Transposed Orlistat Derivative: Inhibitors of Fatty Acid Synthase. ResearchGate.[Link]

-

ResearchGate. (n.d.). Chemical structure of orlistat. ResearchGate.[Link]

-

U.S. Food and Drug Administration. (n.d.). XENICAL (orlistat) CAPSULES Rx only DESCRIPTION. accessdata.fda.gov.[Link]

-

Sun, S., Jin, M., Liu, M., Zhang, L., Wang, Y., & Guo, D. A. (2017). The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets. Molecules, 22(9), 1493. [Link]

-

Impact Factor. (2023). Liquid Chromatography Tandem Mass Spectrometric Method Development and Validation for the Quantification of Orlistat in Biologic. Impact Factor.[Link]

-

Sun, S., Jin, M., Liu, M., Zhang, L., Wang, Y., & Guo, D. A. (2017). The Application of Quantitative ¹H-NMR for the Determination of Orlistat in Tablets. PubMed.[Link]

-

ResearchGate. (n.d.). Chemical structure of orlistat. ResearchGate.[Link]

-

Semantic Scholar. (n.d.). The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets. Semantic Scholar.[Link]

-

ResearchGate. (n.d.). Structural formula for Orlistat showing large hydrocarbon chains responsible for the lipophilicity of the drug. ResearchGate.[Link]

-

ResearchGate. (n.d.). The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets. ResearchGate.[Link]

-

Liu, H., Wang, J., & Zhang, Z. (2014). [Related substances in orlistat detected with UPLC-MS/MS]. PubMed.[Link]

-

National Center for Biotechnology Information. (n.d.). Orlistat. PubChem Compound Database.[Link]

-

Eisen, M., Fässler, M., Federsel, H. J., Gsponer, M., Ramig, K., Scalone, M., & St-Jean, M. (2007). Enantioselective Synthesis of a Key Intermediate in a New Process for Orlistat Using Asymmetric Hydrogenation and a Grignard Reagent Promoted Lactone Cyclization. Organic Process Research & Development, 11(3), 524–533. [Link]

-

Payghan, S. A., & Purohit, S. (2021). Preparation and Characterization of Orlistat Bionanocomposites Using Natural Carriers. Research Journal of Pharmacy and Technology, 14(12), 6299-6306. [Link]

-

Research Journal of Pharmacy and Technology. (2021). Preparation and Characterization of Orlistat Bionanocomposites Using Natural Carriers. Research Journal of Pharmacy and Technology.[Link]

-

Kiese, B., & Mross, M. (2010). Pharmaceutical Quality of Nine Generic Orlistat Products Compared with Xenical®. Obesity Facts, 3(3), 188–196. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone, (3S,4S)-. PubChem Compound Database.[Link]

- Google Patents. (n.d.). US20120022274A1 - Crystalline Form of Orlistat and a Process Thereof.

-

Google Patents. (n.d.). US20120022274A1 - Crystalline Form of Orlistat and a Process Thereof. Google Patents.[Link]

-

Semantic Scholar. (n.d.). Content determination of orlistat tablet by RP-HPLC method. Semantic Scholar.[Link]

-

Guan, Q., Zhang, F., Zeng, B., Li, Y., & Peng, Y. (2025). Synthesis of Related Substances of Orlistat. Chinese Journal of Pharmaceuticals, 56(8), 1003. [Link]

-

Szántay, C. Jr., & Görög, S. (2000). A review of the application of chiroptical methods to analytical chemistry. PubMed.[Link]

-

Jabłonowska, E., Urbanowicz, M., Leśniak, S., & Rachoń, J. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 26(15), 4437. [Link]

-

Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.[Link]

-

Kim, I. S., & Krische, M. J. (2022). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. PubMed Central.[Link]

-

Jabłonowska, E., Urbanowicz, M., Leśniak, S., & Rachoń, J. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Organic Chemistry: An Indian Journal.[Link]

- Google Patents. (n.d.). EP1470116A4 - Preparation of orlistat and orlistat crystalline forms.

-

European Medicines Agency. (n.d.). Xenical, INN-Orlistat. European Medicines Agency.[Link]

Sources

- 1. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of Related Substances of Orlistat [cjph.com.cn]

- 6. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 7. US20120022274A1 - Crystalline Form of Orlistat and a Process Thereof - Google Patents [patents.google.com]

- 8. EP1470116A4 - Preparation of orlistat and orlistat crystalline forms - Google Patents [patents.google.com]

- 9. Pharmaceutical Quality of Nine Generic Orlistat Products Compared with Xenical® - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A review of the application of chiroptical methods to analytical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. mdpi.com [mdpi.com]

- 16. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as… [ouci.dntb.gov.ua]

- 17. The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action Theories of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one (Orlistat)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, widely known as Orlistat, is a potent therapeutic agent initially developed and approved for the management of obesity.[1][2][3] Its primary and well-established mechanism of action involves the inhibition of gastrointestinal lipases, leading to reduced dietary fat absorption.[4][5][6] However, emerging research has unveiled a second, distinct mechanism: the inhibition of fatty acid synthase (FAS), an enzyme overexpressed in various cancer cells, suggesting a potential role for Orlistat in oncology.[7][8] This technical guide provides an in-depth exploration of these two core mechanistic theories, offering insights into the biochemical interactions, downstream cellular effects, and the experimental methodologies required for their investigation.

Part 1: The Established Mechanism - Inhibition of Gastrointestinal Lipases

The primary therapeutic effect of Orlistat in weight management stems from its potent and specific inhibition of gastric and pancreatic lipases within the lumen of the gastrointestinal tract.[6][9] These enzymes are crucial for the digestion of dietary triglycerides into absorbable free fatty acids and monoglycerides.[2]

Molecular Interaction and Causality

Orlistat, a saturated derivative of the natural lipase inhibitor lipstatin, acts as a suicide substrate for these lipases.[1][2] The β-lactone ring of Orlistat is highly reactive and mimics the structure of a triglyceride substrate. This allows it to enter the active site of the lipase, where it forms a covalent bond with the catalytic serine residue.[2][4] This irreversible acylation renders the enzyme inactive, thereby preventing the hydrolysis of dietary fats.[8][9] Consequently, undigested triglycerides are excreted in the feces, leading to a reduction in caloric intake from fat by approximately 30%.[1][5]

Experimental Workflow for Validating Lipase Inhibition

The following workflow outlines the key steps to assess the inhibitory potential of a compound like Orlistat on pancreatic lipase activity.

Caption: Experimental workflow for determining lipase inhibition.

Detailed Protocol: In Vitro Pancreatic Lipase Inhibition Assay

This protocol is adapted from established colorimetric assays for measuring pancreatic lipase activity.[10][11]

Materials:

-

Porcine Pancreatic Lipase (PPL)

-

Orlistat

-

p-Nitrophenyl Butyrate (pNPB)

-

Tris-HCl buffer (pH 7.0-8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of PPL in Tris-HCl buffer.

-

Prepare a stock solution of Orlistat in DMSO.

-

Prepare a stock solution of pNPB in a suitable solvent like dimethylformamide.

-

-

Assay Setup:

-

In a 96-well plate, add the PPL solution to each well.

-

Add varying concentrations of Orlistat (or vehicle control) to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the pNPB substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately place the microplate in a reader and measure the absorbance at 405 nm kinetically for a set duration (e.g., 30-60 minutes) at 37°C. The increase in absorbance corresponds to the formation of p-nitrophenol.

-

-

Data Analysis:

-

Calculate the rate of reaction for each Orlistat concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Orlistat concentration to determine the IC50 value.

-

| Parameter | Typical Value | Reference |

| Target Enzyme | Pancreatic Lipase | [4] |

| Substrate | Triglycerides | [5] |

| Mechanism | Covalent Bonding | [2] |

| Inhibition of Fat Absorption | ~30% | [1] |

Part 2: The Emerging Mechanism - Inhibition of Fatty Acid Synthase (FAS)

Beyond its effects on lipid digestion, Orlistat has been identified as a potent inhibitor of fatty acid synthase (FAS), a key enzyme in de novo fatty acid synthesis.[7][8] FAS is minimally expressed in most normal adult tissues but is significantly upregulated in many types of cancer cells, making it an attractive target for oncology drug development.[12][13]

Molecular Interaction and Anti-neoplastic Causality

FAS is a multifunctional enzyme complex responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. Orlistat specifically targets and inhibits the thioesterase (TE) domain of FAS.[7] Similar to its interaction with lipases, the β-lactone ring of Orlistat is believed to form a covalent bond with a critical serine residue in the active site of the TE domain.[8]

The inhibition of FAS in cancer cells has several profound consequences:

-

Depletion of Fatty Acids: Cancer cells rely on de novo fatty acid synthesis for the production of membrane phospholipids required for rapid proliferation.[14]

-

Induction of Apoptosis: The blockage of FAS can lead to the accumulation of its substrate, malonyl-CoA, which has been shown to have cytotoxic effects and can induce apoptosis.[14]

-

Metabolic Reprogramming: Inhibition of FAS can induce significant metabolic shifts in cancer cells, including alterations in ketone metabolism and glutaminolysis.[12]

These effects collectively contribute to the observed anti-proliferative and pro-apoptotic activity of Orlistat in various cancer cell lines.[7][13][14]

Signaling Pathway of FAS Inhibition-Induced Apoptosis

Caption: Hypothesized signaling cascade following FAS inhibition by Orlistat.

Detailed Protocol: Cell-Based Assay for FAS Inhibition

This protocol outlines a method to assess the impact of Orlistat on cancer cell proliferation and viability.

Materials:

-

Cancer cell line known to overexpress FAS (e.g., PC-3 prostate cancer, MDA-MB-231 breast cancer)

-

Cell culture medium and supplements

-

Orlistat

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a range of Orlistat concentrations (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

-

-

Viability Assessment (MTT Assay):

-

After the treatment period, add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

-

Data Acquisition:

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the Orlistat concentration to determine the IC50 value for cell growth inhibition.

-

| Parameter | Typical Value (in cancer cells) | Reference |

| Target Enzyme | Fatty Acid Synthase (FAS) | [7] |

| Apparent Ki for FAS | ~100 nM | [7] |

| Effect on Cell Cycle | G0/G1 arrest | [13] |

| Downstream Effect | Induction of Apoptosis | [14] |

Conclusion

This compound (Orlistat) presents a compelling case of a drug with dual mechanisms of action. Its well-characterized role as a lipase inhibitor has established its place in obesity management.[1][3] The growing body of evidence supporting its function as a fatty acid synthase inhibitor opens up exciting possibilities for its repurposing as an anti-cancer agent.[7][8][13] Further research is warranted to fully elucidate the off-target effects and optimize its therapeutic potential in oncology.[1] This guide provides a foundational framework for researchers and drug development professionals to design and execute robust experimental plans to further investigate these fascinating and clinically relevant mechanisms.

References

-

Orlistat - Wikipedia. [Link]

-

Guerciolini R. Mode of action of orlistat. Int J Obes Relat Metab Disord. 1997;21 Suppl 3:S12-23. [Link]

-

Kridel SJ, Axelrod F, Rozenkrantz N, Smith JW. Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity. Cancer Res. 2004;64(6):2070-2075. [Link]

-

Orlistat's Mechanism of Action: A 2026 Weight Loss Guide - Biozek. [Link]

-

Singh A, Sarkar SR. Orlistat. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024. [Link]

-

Orlistat: MedlinePlus Drug Information. [Link]

-

Heck AM, Yanovski JA, Calis KA. Orlistat, a new lipase inhibitor for the management of obesity. Pharmacotherapy. 2000;20(3):270-279. [Link]

-

Tickoo S, Sane S, Sreenivasan S, et al. Metabolic shifts induced by fatty acid synthase inhibitor orlistat in non-small cell lung carcinoma cells provide novel pharmacodynamic biomarkers for positron emission tomography and magnetic resonance spectroscopy. Metabolomics. 2013;9(4):873-886. [Link]

-

Discovery and development of gastrointestinal lipase inhibitors - Wikipedia. [Link]

-

Agostini M, Almeida LY, Bastos DC, et al. The Fatty Acid Synthase Inhibitor Orlistat Reduces the Growth and Metastasis of Orthotopic Tongue Oral Squamous Cell Carcinomas. Mol Cancer Ther. 2014;13(2):485-495. [Link]

-

Schcolnik-Cabrera A, Chávez-Blanco A, Domínguez-Gómez G, Taja-Chayeb L, Morales-Barcenas R, Trejo-Becerril C, et al. Inhibition of Fatty Acid Synthase by Orlistat Accelerates Gastric Tumor Cell Apoptosis in Culture and Increases Survival. Cancer Biol Ther. 2008;7(4):527-535. [Link]

-

Heck AM, Yanovski JA, Calis KA. Orlistat, a new lipase inhibitor for the management of obesity. Pharmacotherapy. 2000;20(3):270-9. [Link]

-

Kim YS, Lee Y, Kim J, et al. Pancreatic Lipase Inhibition Assay. Bio-protocol. 2021;11(12):e4051. [Link]

Sources

- 1. Orlistat - Wikipedia [en.wikipedia.org]

- 2. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Orlistat: MedlinePlus Drug Information [medlineplus.gov]

- 4. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biozek.com [biozek.com]

- 6. Orlistat, a new lipase inhibitor for the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]

- 9. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.7. Pancreatic Lipase Inhibition Assay [bio-protocol.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Metabolic shifts induced by fatty acid synthase inhibitor orlistat in non-small cell lung carcinoma cells provide novel pharmacodynamic biomarkers for positron emission tomography and magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. atsu.edu [atsu.edu]

A Deep Dive into Orlistat and its Core Intermediate: A Structural, Mechanistic, and Synthetic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orlistat, the saturated derivative of the natural product lipstatin, is a cornerstone therapeutic for obesity management, exerting its effect through potent inhibition of gastric and pancreatic lipases.[1] Its mechanism hinges on a reactive β-lactone (oxetan-2-one) core that forms a covalent bond with the active site serine of these enzymes, rendering them inactive.[][3] This guide delves into the intricate relationship between Orlistat and its pivotal synthetic intermediate, (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one . While sharing the same β-lactone pharmacophore, the absence of the N-formyl-L-leucine side chain on the intermediate presents a compelling case study in structure-activity relationships (SAR). We will dissect their structural nuances, compare their synthetic pathways, and provide detailed experimental protocols to evaluate their respective biological activities, offering a comprehensive resource for professionals in drug discovery and development.

Structural and Mechanistic Dissection: The β-Lactone Pharmacophore

The biological activity of both Orlistat and its intermediate is dictated by the trans-disubstituted β-lactone ring. This strained four-membered ester is the "warhead" of the molecule.

This compound is the foundational scaffold, comprising the oxetan-2-one ring with a hexyl group at the C3 position and a 2-hydroxytridecyl chain at the C4 position.[] Orlistat is the elaborated form of this intermediate, where the hydroxyl group on the C4 side chain is esterified with an N-formyl-L-leucine amino acid.[4]

Caption: Structural relationship between the key intermediate and Orlistat.

Mechanism of Action: Covalent Inhibition

The mechanism of lipase inhibition is a well-understood process of irreversible covalent modification.[3][5]

-

Binding: The inhibitor docks into the hydrophobic active site of the gastric or pancreatic lipase.

-

Nucleophilic Attack: The catalytic serine residue (e.g., Ser152 in pancreatic lipase) performs a nucleophilic attack on the electrophilic carbonyl carbon of the β-lactone ring.

-

Irreversible Acylation: The strained lactone ring opens, forming a stable covalent ester bond between the inhibitor and the serine residue. This acylated enzyme is rendered catalytically inactive, unable to hydrolyze dietary triglycerides.[5]

Caption: Mechanism of covalent inhibition of lipase by a β-lactone inhibitor.

Structure-Activity Relationship (SAR) and Potency Comparison

While both molecules can theoretically inhibit lipases via the same mechanism, their potencies are expected to differ significantly. SAR studies on Orlistat and its analogs reveal the critical role of the N-formyl-L-leucine side chain.[6] This moiety provides additional interaction points within the enzyme's active site, enhancing binding affinity and positioning the β-lactone for optimal reaction with the catalytic serine.

The hydroxyl group on the intermediate can form hydrogen bonds, but it lacks the extensive hydrophobic and specific interactions provided by the amino acid ester in Orlistat. Therefore, a marked decrease in inhibitory potency is anticipated for the intermediate compared to the final drug.

| Compound | Key Structural Feature | Expected Pancreatic Lipase Inhibition |

| Orlistat | N-formyl-L-leucine ester | High Potency (IC₅₀ ~4.0-92 nM)[6][7][8] |

| This compound | Free hydroxyl group | Lower Potency (Specific IC₅₀ data not found in literature) |

Synthesis and Experimental Protocols

The synthesis of these molecules is a significant undertaking in stereoselective organic chemistry. Below are representative protocols for the synthesis of the intermediate and the subsequent evaluation of its biological activity.

Protocol: Synthesis of this compound

This protocol is a conceptualized summary based on established synthetic strategies for Orlistat intermediates, such as those involving aldol reactions followed by lactonization.[9][10][11]

Causality Behind Experimental Choices: The synthesis relies on creating a specific stereochemical arrangement. A key step is the stereoselective aldol reaction to set the relative and absolute stereochemistry of the two chiral centers on what will become the β-lactone ring. The subsequent lactonization is often promoted by specific reagents that favor the formation of the strained four-membered ring.

Step-by-Step Methodology:

-

Preparation of Aldehyde Precursor:

-

Start with methyl 3(S)-hydroxytetradecanoate.

-

Protect the hydroxyl group, for example, as a tert-butyldimethylsilyl (TBS) ether.

-

Reduce the methyl ester to the corresponding aldehyde using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C) to prevent over-reduction to the alcohol.[9]

-

-

Preparation of Ketene Acetal:

-

Prepare a silyl ketene acetal from an octanoyl derivative (e.g., octanoyl chloride). This component will form the C2-C3 bond and introduce the hexyl group of the final product.

-

-

Mukaiyama Aldol Reaction:

-

React the aldehyde precursor from Step 1 with the silyl ketene acetal from Step 2 in the presence of a Lewis acid catalyst (e.g., TiCl₄ or BF₃·OEt₂). This reaction forms the carbon backbone with the desired anti stereochemistry for the subsequent lactonization.

-

-

Deprotection and Lactonization:

-

Selectively remove the silyl protecting group from the hydroxyl group using a fluoride source like tetrabutylammonium fluoride (TBAF).

-

Induce intramolecular cyclization (lactonization) of the resulting hydroxy ester to form the β-lactone ring. This can be achieved using reagents like benzenesulfonyl chloride and pyridine.[9]

-

-

Purification:

-

Purify the final product, this compound, using column chromatography on silica gel. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Caption: Generalized workflow for the synthesis of the β-lactone intermediate.

Protocol: In Vitro Pancreatic Lipase Inhibition Assay

This protocol is used to determine and compare the inhibitory potency (IC₅₀) of Orlistat and its intermediate.

Causality Behind Experimental Choices: The assay uses a chromogenic substrate, p-nitrophenyl butyrate (pNPB) .[12][13] Pancreatic lipase cleaves the butyrate ester, releasing p-nitrophenol, which, under alkaline conditions, forms the yellow p-nitrophenolate anion. The rate of formation of this yellow product, measured spectrophotometrically at ~405-415 nm, is directly proportional to lipase activity.[13][14][15] An inhibitor will slow this rate. Butyrate is used as the acyl chain because it is a short-chain fatty acid ester, ensuring good substrate solubility in the aqueous assay buffer.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl buffer, pH 8.0, containing 10 mM CaCl₂ and 150 mM NaCl.

-

Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase (e.g., 1 mg/mL) in the assay buffer. Keep on ice.

-

Substrate Solution: Prepare a 10 mM stock solution of p-nitrophenyl butyrate (pNPB) in dimethyl sulfoxide (DMSO).

-

Inhibitor Solutions: Prepare serial dilutions of Orlistat and the intermediate compound in DMSO. A typical starting stock concentration is 1 mM.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 170 µL of assay buffer.

-

Add 10 µL of the inhibitor solution (or DMSO for control wells).

-

Add 10 µL of the enzyme solution to initiate a pre-incubation period. Mix and incubate at 37 °C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the pNPB substrate solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-heated to 37 °C.

-

Measure the absorbance at 405 nm every minute for 20-30 minutes (kinetic mode).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Conclusion and Future Directions

The relationship between Orlistat and this compound is one of a final drug and its core scaffold. This intermediate embodies the essential pharmacophore—the β-lactone ring—required for the covalent inhibition of lipases. However, the structure-activity relationship is clear: the addition of the N-formyl-L-leucine side chain in the final esterification step is critical for achieving the high-potency inhibition that makes Orlistat an effective therapeutic agent.

For drug development professionals, this pair of molecules serves as a classic example of how a lead scaffold can be optimized to enhance biological activity. Future research could explore replacing the N-formyl-L-leucine moiety with other amino acids or peptidomimetic groups to potentially improve potency, selectivity, or pharmacokinetic properties, continuing the evolution of this important class of enzyme inhibitors.

References

-

Wikipedia. (n.d.). Orlistat. Retrieved from [Link]

-

Pliego, J. C., et al. (2021). Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate. Molecules, 26(23), 7275. Retrieved from [Link]

-

Richardson, R. D., et al. (2008). Synthesis of Novel β-Lactone Inhibitors of Fatty Acid Synthase. Journal of Medicinal Chemistry, 51(18), 5633–5644. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Orlistat, Orlipastat, Tetrahydrolipstatin. Retrieved from [Link]

- Google Patents. (n.d.). CN101348475B - Novel method for synthesizing orlistat, intermediate compound and preparation thereof.

-

ResearchGate. (n.d.). IC50 values (n = 3 ± standard deviation) for the inhibition of pancreatic lipase (PL) activity. Retrieved from [Link]

-

JoVE. (n.d.). Defining Substrate Specificities for Lipase and Phospholipase Candidates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Orlistat. PubChem Compound Summary for CID 3034010. Retrieved from [Link]

- Google Patents. (n.d.). CN111004272B - Preparation method of orlistat chiral intermediate.

-

Křen, V., et al. (2019). Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review. Molecules, 24(4), 616. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of (3s,4s)-3-hexyl-4-((r)-2-hydroxytridecyl)-oxetan-2-0ne and the product of that method. Retrieved from [Link]

- Google Patents. (n.d.). US8431726B2 - Preparation method of (3S,4S)-3-hexyl-4-((R)-2-hydroxytridecyl).

-

iGEM. (n.d.). p-Nitrophenyl Butyrate Assay. Retrieved from [Link]

-

Birari, R. B., & Bhutani, K. K. (2007). Pancreatic lipase inhibitors from natural sources: unexplored potential. Drug Discovery Today, 12(19-20), 879–889. Retrieved from [Link]

-

ResearchGate. (n.d.). PL-IC 50 values (µg/mL; µM) of FQs and orlistat. Retrieved from [Link]

-

ResearchGate. (n.d.). Titrations of compounds and the corresponding IC50. Retrieved from [Link]

-

ResearchGate. (n.d.). The lipase assay using p-nitrophenyl butyrate. Retrieved from [Link]

-

Ames, B. D., et al. (2014). Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin. ACS Medicinal Chemistry Letters, 5(7), 812–816. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Structure of the b -lactone tetrahydrolipstatin (orlistat). Retrieved from [Link]

-

Zheng, M., et al. (2014). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. Journal of Physical Chemistry B, 118(38), 11167–11177. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of triacylglycerol and orlistat. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 3. Synthesis of Novel β-Lactone Inhibitors of Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. parchem.com [parchem.com]

- 9. Orlistat, Orlipastat, Tetrahydrolipstatin, R-212, Ro-18-0647/002, Ro-18-0647, Xenical-药物合成数据库 [drugfuture.com]

- 10. Preparation method of (3s,4s)-3-hexyl-4-((r)-2-hydroxytridecyl)-oxetan-2-0ne and the product of that method - Eureka | Patsnap [eureka.patsnap.com]

- 11. US8431726B2 - Preparation method of (3S,4S)-3-hexyl-4-((R)-2-hydroxytridecyl)-oxetan-2-one and the product of that method - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one: A Technical Guide to its Potential Biological Activities

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, widely known as Orlistat, is a potent and specific inhibitor of gastrointestinal lipases, approved for the management of obesity. Its primary mechanism involves preventing the absorption of dietary fats. However, a growing body of evidence reveals that its biological activities extend far beyond lipase inhibition, presenting significant therapeutic potential in oncology, metabolic disorders, and cardiovascular health. This guide provides an in-depth analysis of Orlistat's multifaceted mechanisms of action, summarizes its established and investigational biological activities, and offers detailed protocols for its preclinical evaluation.

Introduction and Core Mechanism of Action

This compound is a synthetic derivative of lipstatin, a natural product isolated from Streptomyces toxytricini. Structurally, it features a stable β-lactone ring which is crucial for its inhibitory activity.

The primary and most well-understood mechanism of Orlistat is the irreversible inhibition of gastric and pancreatic lipases.[1] These enzymes are essential for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. Orlistat forms a covalent bond with the serine residue in the active site of these lipases, rendering them inactive.[1] This prevents the digestion of fat, leading to a reduction in caloric intake from dietary fats.

However, the therapeutic landscape of Orlistat is significantly broadened by its potent inhibition of Fatty Acid Synthase (FASN), a key enzyme in de novo fatty acid synthesis.[2][3] FASN is often overexpressed in cancer cells and is linked to tumor progression.[4][5] Orlistat's ability to block FASN's thioesterase domain interferes with cellular fatty acid synthesis, which can halt tumor cell proliferation and induce apoptosis (programmed cell death).[2][6]

Key Biological Activities & Therapeutic Potential

2.1 Anti-Obesity and Metabolic Benefits

As an approved anti-obesity medication, Orlistat's efficacy in promoting weight loss is well-documented.[7] By reducing dietary fat absorption, it aids in achieving and maintaining weight loss in obese individuals.[7][8] Beyond weight reduction, Orlistat has been shown to improve several metabolic parameters. It can lead to significant reductions in waist circumference, total cholesterol, LDL-cholesterol, and fasting glucose levels.[7][8][9]

2.2 Anti-Cancer Activity

A significant and exciting area of research is Orlistat's potential as an anti-cancer agent. This activity is primarily attributed to its inhibition of FASN.[4][5] Cancer cells often exhibit increased FASN activity to support rapid proliferation and membrane synthesis.[5] By blocking this pathway, Orlistat has demonstrated significant inhibitory effects on a variety of tumor cells, including those of the breast, prostate, colon, and pancreas.[2][4]

Key anti-tumor mechanisms include:

-

Induction of Apoptosis: Orlistat triggers programmed cell death in cancer cells.[2][10]

-

Cell Cycle Arrest: It can interfere with the cancer cell cycle, halting proliferation.[4][11]

-

Inhibition of Angiogenesis: Studies suggest Orlistat can inhibit the formation of new blood vessels that tumors need to grow.[4][5]

-

Sensitization to Chemotherapy: Orlistat may help overcome treatment resistance in some cancers, such as ovarian cancer, making them sensitive to chemotherapy again.[12]

2.3 Hepatoprotective Effects in NAFLD

Nonalcoholic fatty liver disease (NAFLD) is a common obesity-related comorbidity. Orlistat has shown potential in managing NAFLD by reducing liver fat content.[9][13] Meta-analyses of clinical trials have demonstrated that Orlistat therapy is associated with significant decreases in liver enzymes like alanine transferase (ALT) and aspartate transferase (AST), as well as improvements in cholesterol and triglyceride levels in patients with NAFLD.[9][14][15]

2.4 Cardiovascular Health

The benefits of Orlistat on cardiovascular health appear to extend beyond weight loss. By improving lipid profiles and reducing blood pressure, Orlistat can lower the risk factors for coronary heart disease.[7][8] A large-scale, long-term study found that Orlistat therapy was associated with lower rates of major adverse cardiovascular events, new-onset heart failure, and mortality in patients with obesity.[16][17]

2.5 Modulation of Gut Microbiota

Emerging research indicates that Orlistat significantly alters the composition of the gut microbiota.[18][19] By increasing the amount of undigested fat in the colon, it influences the microbial ecosystem. Studies in both animal models and humans have shown that Orlistat can change the relative abundance of different bacterial phyla, such as decreasing Firmicutes and increasing Bacteroidetes or Verrucomicrobia.[18][20][21] These changes in the gut microbiome may contribute to its beneficial metabolic effects.[19][22]

Preclinical Evaluation: Protocols & Methodologies

3.1 In Vitro Pancreatic Lipase Inhibition Assay

This assay is fundamental to confirming the primary mechanism of action. It measures the ability of the compound to inhibit the enzymatic activity of pancreatic lipase on a synthetic substrate.

Principle: Porcine pancreatic lipase hydrolyzes p-nitrophenyl butyrate (p-NPB), producing the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically at 405-415 nm.[1][23][24] The rate of p-nitrophenol formation is directly proportional to lipase activity. An inhibitor will reduce this rate.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM Sodium Phosphate buffer (pH 8.0).[24]

-

Enzyme Solution: Dissolve porcine pancreatic lipase in the assay buffer to a final concentration of 1.0 mg/mL.[24] Prepare fresh before use.

-

Substrate Solution: Dissolve p-NPB in a suitable solvent like acetonitrile to prepare a stock solution, then dilute in assay buffer to the final working concentration (e.g., 200 µM).[24]

-

Inhibitor Stock: Dissolve this compound in DMSO to create a high-concentration stock. Prepare serial dilutions in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add 160 µL of assay buffer to each well.

-

Add 10 µL of the enzyme solution.

-

Add 10 µL of the inhibitor solution (or DMSO for control).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the substrate solution to each well.

-

Immediately measure the absorbance at 415 nm every minute for 15-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

-

Diagram: In Vitro Lipase Inhibition Workflow

Caption: Mechanism of Orlistat-induced anti-cancer activity via FASN inhibition.

Summary of Quantitative Data

The potency of this compound varies depending on the target and the specific experimental conditions.

| Biological Activity | Target/Model | Key Finding / Value | Reference |

| Anti-Obesity | Obese Patients (1-year study) | 5.9% mean weight loss vs 4.6% for placebo. | [7] |

| Cardiovascular Risk | Obese Patients (1-year study) | Significant reduction in total cholesterol (-3.3%) and LDL-cholesterol (-7.0%). | [7] |

| Anti-Cancer | PC-3 Prostate Cancer Cells | Pronounced anti-proliferative effect observed. | [2] |

| Anti-Cancer | Mouse Melanoma Model | 52% reduction in lymph node metastases with Orlistat treatment. | [10] |

| NAFLD | Patients with NAFLD | Significant reduction in ALT (-10.03 U/L) and AST (-4.29 U/L). | [9] |

Conclusion and Future Directions

This compound is a molecule with a well-established role in obesity management and a remarkable breadth of potential therapeutic applications. Its dual inhibition of digestive lipases and the oncogenic enzyme FASN positions it as a compelling candidate for drug repurposing, particularly in oncology. Future research should focus on developing derivatives with improved bioavailability for systemic delivery to enhance its anti-cancer efficacy while minimizing gastrointestinal side effects. Further clinical trials are warranted to explore its full potential in the management of NAFLD, cardiovascular disease, and various cancers.

References

-

Kridel, S. J., Axelrod, F., Rozenkrantz, N., & Smith, J. W. (2004). Orlistat is a Novel Inhibitor of Fatty Acid Synthase with Antitumor Activity. Cancer Research, 64(6), 2070–2075. [Link]

-

Jin, J., Li, Y., Ma, K., & Li, X. (2022). Orlistat and ezetimibe could differently alleviate the high-fat diet-induced obesity phenotype by modulating the gut microbiota. Frontiers in Cellular and Infection Microbiology, 12. [Link]

-

Al-Juboori, A., & Al-Bayati, M. (2023). Efficacy of orlistat in obese patients with nonalcoholic fatty liver disease: a systematic review and meta-analysis of randomized controlled trials. Annals of Medicine & Surgery, 85(10), 4935. [Link]

-

Peng, Y., & Liu, Y. (2023). Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review. Biomedicine & Pharmacotherapy, 166, 115357. [Link]

-

Sjöström, L., Rissanen, A., Andersen, T., Boldrin, M., Golay, A., Koppeschaar, H. P., & Krempf, M. (1998). The effect of orlistat on body weight and coronary heart disease risk profile in obese patients: the Swedish Multimorbidity Study. Journal of Internal Medicine, 244(3), 227–237. [Link]

-

Alenazi, F. S., Al-Ghamdi, A. S., Al-Amer, A. S., Al-Otaibi, L. M., Al-Otaibi, S. M., Al-Otaibi, A. M., ... & Al-Amri, H. S. (2024). Evaluation of gut microbiota alterations following orlistat administration in obese mice. Saudi Pharmaceutical Journal, 32(2), 101939. [Link]

-

Ahangarpour, A., & Khorsandi, L. (2018). Anti-Obesity Drug Orlistat (Xenical) Is a Novel Antitumor Medication. International Journal of Cancer Management, 11(11). [Link]

-

Braga, C., Simão, A. M., Pilli, R. A., & Leite, F. P. (2008). Fatty acid synthase inhibition with Orlistat promotes apoptosis and reduces cell growth and lymph node metastasis in a mouse melanoma model. International Journal of Cancer, 123(11), 2557–2565. [Link]

-

Hussain, M., & Majeed, A. (2018). Efficacy of orlistat in non-alcoholic fatty liver disease: A systematic review and meta-analysis. Journal of Ayub Medical College Abbottabad, 30(4), 583–590. [Link]

-

Ke, Y., Li, D., Zhao, M., Chen, J., Fang, X., & Zhu, J. (2020). Orlistat-Induced Gut Microbiota Modification in Obese Mice. BioMed Research International, 2020, 1–10. [Link]

-

Bakris, G., Calhoun, D. A., & Egan, B. M. (1998). Treatment with orlistat reduces cardiovascular risk in obese patients. Journal of Hypertension, 16(12 Pt 2), 2013–2017. [Link]

-

The Institute of Cancer Research. (2021). Weight loss drug could help treat advanced ovarian cancer. [Link]

-

Alamdari, M. I., Habibzadeh, S., Azami, A., Shirinzadeh, B., Aslanian, R., & Yazdanbod, K. (2020). Efficacy of orlistat in the treatment of patients with non-alcoholic fatty liver. International Journal of Basic & Clinical Pharmacology, 9(2), 282. [Link]

-

Li, Y., Wang, C., & Zhang, J. (2018). Efficacy of orlistat in non-alcoholic fatty liver disease: A systematic review and meta-analysis. Experimental and Therapeutic Medicine, 15(5), 4415–4422. [Link]

-

Furuya, N., & Leite, F. P. (2010). The Fatty Acid Synthase Inhibitor Orlistat Reduces the Growth and Metastasis of Orthotopic Tongue Oral Squamous Cell Carcinomas. Molecular Cancer Therapeutics, 9(3), 724–733. [Link]

-

Schwartz, S. N., Wolins, N. E., & Storch, J. (2011). Inhibition of Fatty Acid Synthase by Orlistat Accelerates Gastric Tumor Cell Apoptosis in Culture and Increases Survival. Journal of Gastrointestinal Cancer, 42(3), 161–168. [Link]

-

Menendez, J. A., Lupu, R., & Colomer, R. (2005). Antitumoral actions of the anti-obesity drug orlistat (XenicalTM) in breast cancer cells: blockade of cell cycle progression, promotion of apoptotic cell death and PEA3-mediated transcriptional repression of Her2/neu (erbB-2) oncogene. Annals of Oncology, 16(8), 1253–1267. [Link]

-

Kato, E. (2013). Procedure for pancreatic lipase inhibitory activity assay (micelle method). N/A. [Link]

-

Hussain, M., & Majeed, A. (2018). Efficacy of orlistat in non-alcoholic fatty liver disease: A systematic review and meta-analysis. Journal of Ayub Medical College, Abbottabad: JAMC, 30(4), 583–590. [Link]

-

Guedes, J. P., & Anhê, F. F. (2023). Impact of the lipase inhibitor orlistat on the human gut microbiota. Beneficial Microbes, 14(5), 437–449. [Link]

-

Viner, R. M., & Htike, Z. Z. (2022). Long-term cardiovascular outcomes after orlistat therapy in patients with obesity: a nationwide, propensity-score matched cohort study. European Heart Journal, 43(15), 1548–1559. [Link]

-

Alenazi, F. S., Al-Ghamdi, A. S., Al-Amer, A. S., Al-Otaibi, L. M., Al-Otaibi, S. M., Al-Otaibi, A. M., ... & Al-Amri, H. S. (2024). Evaluation of gut microbiota alterations following orlistat administration in obese mice. Saudi Pharmaceutical Journal, 32(2), 101939. [Link]

-

Htike, Z. Z., & Viner, R. M. (2022). Long-term cardiovascular outcomes after orlistat therapy in patients with obesity: a nationwide, propensity-score matched cohort study. European Heart Journal, 43(15), 1548–1559. [Link]

-

Derosa, G., & Maffioli, P. (2006). Effect of orlistat on cardiovascular disease risk in obese adults. Journal of Clinical Pharmacy and Therapeutics, 31(1), 43–52. [Link]

-

Vo, T. N., & Le, T. H. (2024). Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations. Molecules, 29(3), 578. [Link]

-

Nguyen, H. N., & Nguyen, M. T. (2018). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1076–1083. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. atsu.edu [atsu.edu]

- 7. The effect of orlistat on body weight and coronary heart disease risk profile in obese patients: the Swedish Multimorbidity Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Treatment with orlistat reduces cardiovascular risk in obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Fatty acid synthase inhibition with Orlistat promotes apoptosis and reduces cell growth and lymph node metastasis in a mouse melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. icr.ac.uk [icr.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. ijbcp.com [ijbcp.com]

- 15. Efficacy of orlistat in non-alcoholic fatty liver disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Long-term cardiovascular outcomes after orlistat therapy in patients with obesity: a nationwide, propensity-score matched cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Long-term cardiovascular outcomes after orlistat therapy in patients with obesity: a nationwide, propensity-score matched cohort study - ProQuest [proquest.com]

- 18. Frontiers | Orlistat and ezetimibe could differently alleviate the high-fat diet-induced obesity phenotype by modulating the gut microbiota [frontiersin.org]

- 19. Frontiers | Evaluation of gut microbiota alterations following orlistat administration in obese mice [frontiersin.org]

- 20. Impact of the lipase inhibitor orlistat on the human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluation of gut microbiota alterations following orlistat administration in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [PDF] Orlistat-Induced Gut Microbiota Modification in Obese Mice | Semantic Scholar [semanticscholar.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to the Preliminary In-Vitro Evaluation of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the initial in-vitro evaluation of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, a chiral oxetanone derivative. Structurally, this molecule is a close analog and known impurity of Orlistat, a clinically approved pancreatic lipase inhibitor.[] This relationship establishes a strong primary hypothesis for its mechanism of action. This document outlines a logical, tiered approach to investigating its biological activity, beginning with the most probable target—pancreatic lipase—and extending to secondary screening for potential antiproliferative and cytotoxic effects. We present detailed, field-proven protocols for key assays, including enzymatic inhibition and cell-based cytotoxicity studies, and provide guidance on data analysis and interpretation. The methodologies are designed to be self-validating and are grounded in established scientific literature to ensure robustness and reproducibility, providing a solid foundation for further drug discovery and development efforts.

Introduction

The Oxetanone Scaffold in Medicinal Chemistry